Structural Differentiation from the Parent (1-(Aminomethyl)cyclopropyl)methanol Scaffold: Incorporation of the 5-Chlorothiophene Pharmacophore
The target compound differs from the widely available (1-(aminomethyl)cyclopropyl)methanol (CAS 45434-02-4; MW 101.15) by formal replacement of the terminal hydroxyl hydrogen with a 5-chlorothiophene ring, increasing the molecular weight by 116.57 Da to 217.72 g/mol [1]. This transformation converts a simple aliphatic amino alcohol into a (hetero)aryl cyclopropylamine—a pharmacophore that has been validated across >45 ACPAs as conferring low-nanomolar LSD1 inhibitory activity, whereas the parent building block lacks any reported LSD1 activity [2].
| Evidence Dimension | Molecular weight and pharmacophore complexity |
|---|---|
| Target Compound Data | MW 217.72; contains 5-chlorothiophene-2-yl methanol moiety; (hetero)aryl cyclopropylamine class |
| Comparator Or Baseline | (1-(Aminomethyl)cyclopropyl)methanol (CAS 45434-02-4): MW 101.15; aliphatic amino alcohol only; no aryl substituent |
| Quantified Difference | ΔMW = +116.57 Da; gain of heteroaryl ring, chlorine atom, and secondary alcohol functionality |
| Conditions | Structural comparison based on molecular formula and CAS registry data |
Why This Matters
Procurement of the 5-chlorothiophene-substituted compound provides a direct entry into the validated (hetero)aryl cyclopropylamine LSD1 inhibitor chemical space, whereas the parent building block lacks the aryl substituent essential for target engagement.
- [1] PubChem. (1-(Aminomethyl)cyclopropyl)methanol hydrochloride. Compound Summary for CID 122035964. Available at: https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Miyamura S, Araki M, Ota Y, et al. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Org Biomol Chem. 2016;14(36):8576-8585. doi:10.1039/c6ob01483f View Source
